molecular formula C13H17N3O3S B11629697 2-(3-Nitro-4-propoxy-benzylsulfanyl)-4,5-dihydro-1H-imidazole

2-(3-Nitro-4-propoxy-benzylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B11629697
M. Wt: 295.36 g/mol
InChI Key: KMNDFMMYEPEZNX-UHFFFAOYSA-N
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Description

2-{[(3-NITRO-4-PROPOXYPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE is a complex organic compound that features an imidazole ring, a nitro group, and a propoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-NITRO-4-PROPOXYPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale electrophilic aromatic substitution reactions to introduce the functional groups.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-NITRO-4-PROPOXYPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The imidazole ring can be hydrogenated to form a saturated imidazoline ring.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of the corresponding nitroso or amino derivatives.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of various alkyl or aryl substituted imidazole derivatives.

Scientific Research Applications

2-{[(3-NITRO-4-PROPOXYPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-NITRO-4-PROPOXYPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole core.

    Metronidazole: A bactericidal agent with a nitroimidazole structure.

    Omeprazole: An antiulcer agent with a substituted imidazole ring.

Uniqueness

2-{[(3-NITRO-4-PROPOXYPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE is unique due to the combination of its nitro, propoxyphenyl, and imidazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

2-[(3-nitro-4-propoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H17N3O3S/c1-2-7-19-12-4-3-10(8-11(12)16(17)18)9-20-13-14-5-6-15-13/h3-4,8H,2,5-7,9H2,1H3,(H,14,15)

InChI Key

KMNDFMMYEPEZNX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CSC2=NCCN2)[N+](=O)[O-]

Origin of Product

United States

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